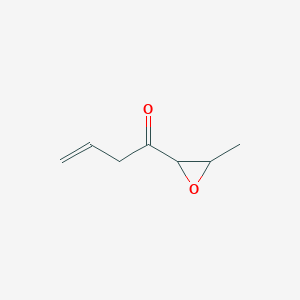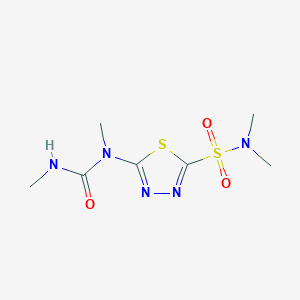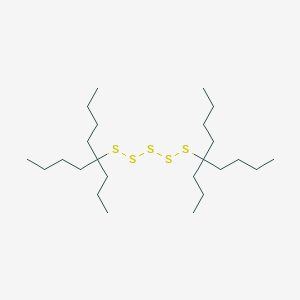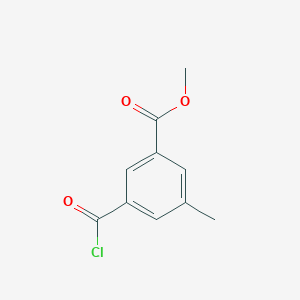
Allyl phosphorodichloridite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl phosphorodichloridite: is an organophosphorus compound characterized by the presence of an allyl group attached to a phosphorodichloridite moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phosphorodichloridite can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
PCl3+2CH2=CHCH2OH→(CH2=CHCH2O)2PCl+2HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and to facilitate the efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions: Allyl phosphorodichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphorates.
Oxidation Reactions: The compound can be oxidized to form phosphorodichloridate derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Catalysts: Palladium and platinum catalysts are often employed in addition reactions.
Major Products Formed:
Phosphoramidates: Formed from reactions with amines.
Phosphorates: Formed from reactions with alcohols.
Phosphorodichloridate Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: Allyl phosphorodichloridite is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds. It is also employed in the synthesis of cyclic peptides and other complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In industrial applications, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of allyl phosphorodichloridite involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Allyl Chloride: Similar in structure but lacks the phosphorus moiety.
Phosphorus Trichloride: Similar in reactivity but lacks the allyl group.
Diallyl Phosphite: Contains two allyl groups attached to a phosphorus atom.
Uniqueness: Allyl phosphorodichloridite is unique due to the presence of both the allyl group and the phosphorodichloridite moiety, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in various fields of research and industry.
Properties
IUPAC Name |
dichloro(prop-2-enoxy)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2OP/c1-2-3-6-7(4)5/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCFCTUWJDQMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382875 |
Source


|
| Record name | ALLYL PHOSPHORODICHLORIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41003-33-2 |
Source


|
| Record name | ALLYL PHOSPHORODICHLORIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)







![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
